4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropan]-2-yl)benzonitrile
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Overview
Description
4-(1,3-DIOXO-1,3,3A,4,7,7A-HEXAHYDRO-2{H}-SPIRO[2-AZA-4,7-METHANOISOINDOLE-8,1’-CYCLOPROPAN]-2-YL)BENZONITRILE is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-DIOXO-1,3,3A,4,7,7A-HEXAHYDRO-2{H}-SPIRO[2-AZA-4,7-METHANOISOINDOLE-8,1’-CYCLOPROPAN]-2-YL)BENZONITRILE typically involves multiple steps, starting from readily available precursorsCommon synthetic routes may involve cyclization reactions, nucleophilic substitutions, and condensation reactions under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced catalysts, and scalable reaction conditions to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(1,3-DIOXO-1,3,3A,4,7,7A-HEXAHYDRO-2{H}-SPIRO[2-AZA-4,7-METHANOISOINDOLE-8,1’-CYCLOPROPAN]-2-YL)BENZONITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
4-(1,3-DIOXO-1,3,3A,4,7,7A-HEXAHYDRO-2{H}-SPIRO[2-AZA-4,7-METHANOISOINDOLE-8,1’-CYCLOPROPAN]-2-YL)BENZONITRILE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 4-(1,3-DIOXO-1,3,3A,4,7,7A-HEXAHYDRO-2{H}-SPIRO[2-AZA-4,7-METHANOISOINDOLE-8,1’-CYCLOPROPAN]-2-YL)BENZONITRILE involves its interaction with specific molecular targets. These interactions can include binding to enzymes, receptors, or other proteins, leading to changes in their activity or function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-: This compound shares a similar core structure but lacks the spirocyclic feature.
Uniqueness
The uniqueness of 4-(1,3-DIOXO-1,3,3A,4,7,7A-HEXAHYDRO-2{H}-SPIRO[2-AZA-4,7-METHANOISOINDOLE-8,1’-CYCLOPROPAN]-2-YL)BENZONITRILE lies in its spirocyclic structure, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in fields requiring specific molecular configurations.
Properties
Molecular Formula |
C18H14N2O2 |
---|---|
Molecular Weight |
290.3 g/mol |
IUPAC Name |
4-(3,5-dioxospiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1'-cyclopropane]-4-yl)benzonitrile |
InChI |
InChI=1S/C18H14N2O2/c19-9-10-1-3-11(4-2-10)20-16(21)14-12-5-6-13(15(14)17(20)22)18(12)7-8-18/h1-6,12-15H,7-8H2 |
InChI Key |
CRHXIZRVMKNXJI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12C3C=CC2C4C3C(=O)N(C4=O)C5=CC=C(C=C5)C#N |
Origin of Product |
United States |
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